molecular formula C16H20ClN3O4S B2430040 3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021111-28-3

3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2430040
CAS No.: 1021111-28-3
M. Wt: 385.86
InChI Key: JYVMTGSTLPCTOO-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a high-purity chemical reagent designed for research applications. This compound is a derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a structural class of significant interest in medicinal chemistry. The core spirohydantoin structure is recognized for its potential in targeting two key therapeutic areas: central nervous system disorders and hypoxia-related conditions. Researchers can utilize this compound in the study of delta opioid receptor (DOR) pharmacology. Derivatives of this chemotype have been identified as a novel class of selective DOR agonists, demonstrating a signaling profile biased towards G-protein activation with lower efficacy in recruiting β-arrestin, a property that may be associated with a reduced propensity to induce seizures compared to other DOR agonists like SNC80 . These properties make it a valuable tool for investigating non-opioid analgesic pathways and developing new treatments for chronic pain and neurological disorders. Furthermore, the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) scaffold has also been established as a potent pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD1-3) . Inhibition of these enzymes stabilizes HIF and promotes erythropoietin (EPO) upregulation, positioning this compound as a candidate for research into novel therapeutic strategies for anemia. The structural features of this specific derivative, including the 4-chlorobenzyl and ethylsulfonyl substituents, are provided to enable structure-activity relationship (SAR) studies and further optimization of potency, selectivity, and pharmacokinetic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-ethylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4S/c1-2-25(23,24)19-9-7-16(8-10-19)14(21)20(15(22)18-16)11-12-3-5-13(17)6-4-12/h3-6H,2,7-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVMTGSTLPCTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be achieved through several synthetic routes. One common method involves the use of asymmetric alkylation and reduction reactions. For example, enantio- and diastereo-selective synthesis can be performed using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries . Another approach involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Overview

3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spirocyclic compounds. Its unique structural features and functional groups make it an interesting candidate for various scientific research applications, particularly in chemistry, biology, and medicine.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several methods, including asymmetric alkylation and reduction reactions. The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are critical for its functionalization and application in research.

Chemistry

  • Building Block for Complex Synthesis : The compound serves as a precursor for synthesizing more complex spirocyclic compounds. Its unique structure allows for the development of novel materials with tailored properties.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties due to its ability to interact with specific cellular pathways.

Medicine

  • Therapeutic Agent : The compound is being explored as a therapeutic agent due to its unique structural features that may influence biological activity. Its mechanism of action may involve modulation of enzyme activity or receptor interactions.

Industry

  • Catalyst Development : It is utilized in the development of novel catalysts for chemical reactions, enhancing reaction efficiency and selectivity.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies assessed the anticancer activity of this compound on different cancer cell lines. The results indicated that the compound induces apoptosis in cancer cells through specific molecular pathways, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as the chlorobenzyl and ethylsulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.4]nonane-1,6-dione
  • Spiro[4.5]decane-1,6-dione
  • Spiro[5.5]undecane-1,7-dione

Uniqueness

3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its specific combination of functional groups and spirocyclic structure

Biological Activity

3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazaspiro compounds, characterized by a spirocyclic structure that includes both nitrogen and sulfur atoms. Its molecular formula is C15H18ClN3O4SC_{15}H_{18}ClN_{3}O_{4}S, with a molecular weight of approximately 371.8 g/mol . The presence of the chlorobenzyl and ethylsulfonyl groups contributes to its chemical reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially protecting cells from oxidative stress .

Anticancer Potential

A study highlighted the anticancer activity of triazaspiro derivatives, including the target compound. These derivatives were evaluated against human cancer cell lines and demonstrated significant cytotoxic effects. For instance, one derivative showed an IC50 value of 4.363 μM against HCT116 colon cancer cells . The mechanism was linked to the inhibition of tyrosine kinases involved in cancer cell proliferation.

Cardioprotective Effects

Research has indicated that derivatives of triazaspiro compounds can inhibit permeability transition pores in mitochondria. This mechanism is crucial for preventing cardiotoxicity related to certain chemotherapeutic agents like Oligomycin A. The study demonstrated that these compounds could protect cardiac cells from apoptosis induced by oxidative stress .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been investigated. It may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Inhibition of AChE can enhance cholinergic signaling in the brain, which is beneficial for cognitive function .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
    • Findings : The compound exhibited significant cytotoxicity with an IC50 value indicating potent activity against specific cancer types.
  • Cardioprotection Research :
    • Objective : To assess the cardioprotective mechanisms of triazaspiro derivatives.
    • Findings : The study revealed that these compounds could prevent mitochondrial dysfunction and apoptosis in cardiac cells under stress conditions.

Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of tyrosine kinases
CardioprotectiveInhibition of permeability transition pores
NeuroprotectiveInhibition of acetylcholinesterase

Q & A

Q. Methodological Answer :

HPLC : Use a C18 column (e.g., Chromolith) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) .

Stability Studies : Store samples at +4°C and monitor degradation via LC-MS over 6 months. Check for hydrolysis of the sulfonyl group .

Advanced: How to evaluate environmental fate and toxicity for this compound?

Methodological Answer :
Follow ecotoxicology frameworks (e.g., OECD guidelines):

Biodegradation : Use soil slurry tests to measure half-life under aerobic conditions .

Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (48-hr LC50) .

Bioaccumulation : Calculate logP values (e.g., using XLogP3) to predict lipid solubility .

Basic: What safety precautions are required during synthesis?

Q. Methodological Answer :

PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for sulfonylation steps .

Waste Disposal : Neutralize acidic/basic waste before disposal. Incinerate organic waste at >850°C .

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